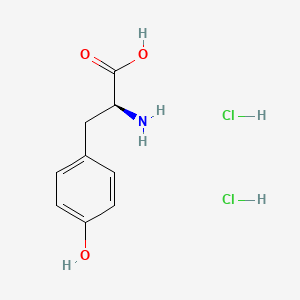
Sulfasalazine-d4
Vue d'ensemble
Description
Sulfasalazine-d4 is a deuterated form of sulfasalazine, a compound widely used in the treatment of inflammatory diseases such as rheumatoid arthritis, ulcerative colitis, and Crohn’s disease . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of sulfasalazine due to its stable isotopic labeling .
Applications De Recherche Scientifique
Sulfasalazine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of sulfasalazine under different conditions.
Biology: Employed in studies involving cellular uptake and metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of sulfasalazine in the body.
Industry: Applied in the development of new formulations and drug delivery systems .
Mécanisme D'action
Target of Action
Sulfasalazine-d4, like its parent compound Sulfasalazine, is thought to target various inflammatory molecules . The primary targets of Sulfasalazine are believed to be leukotrienes and prostaglandins . These molecules play a crucial role in the inflammatory response, and their inhibition can help manage inflammatory diseases .
Mode of Action
It is thought to inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase . This interaction results in the modulation of local chemical mediators of the inflammatory response .
Biochemical Pathways
Sulfasalazine affects the metabolism of arachidonic acid to prostaglandins and leukotrienes . The effects are complex, but it appears that Sulfasalazine and its metabolite, 5-aminosalicylic acid, are weak inhibitors of both cyclo-oxygenase- and lipoxygenase-dependent pathways . This inhibition can lead to a more marked inhibition of the lipoxygenase pathway because of the additional ability of 5-aminosalicylic acid to enhance prostanoid production .
Pharmacokinetics
Sulfasalazine is poorly absorbed (3 to 12%) and has an elimination half-life of about 5 to 10 hours . The major part of Sulfasalazine is split by bacterial azo-reduction in the colon into 5-aminosalicylic acid and sulfapyridine . These two compounds carry out the main pharmacological activity of Sulfasalazine . The effective cleavage of Sulfasalazine depends on an intact colon and transit time .
Result of Action
The molecular and cellular effects of Sulfasalazine’s action are primarily anti-inflammatory. It is used to treat inflammatory diseases such as ulcerative colitis and rheumatoid arthritis . Research has shown that Sulfasalazine is also beneficial for patients with Crohn’s disease .
Action Environment
The action of Sulfasalazine is influenced by the environment within the body. For instance, the effective cleavage of Sulfasalazine into its active metabolites depends on the presence of intestinal bacteria . Additionally, the drug’s efficacy can be affected by the transit time within the colon .
Analyse Biochimique
Biochemical Properties
Sulfasalazine-d4 interacts with various enzymes, proteins, and other biomolecules. The concentration of this compound in the brain was much lower than that in plasma and only 1.26% of this compound was detected in mouse brain when compared to the this compound concentration in plasma .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfasalazine-d4 involves the incorporation of deuterium atoms into the sulfasalazine molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. One common method involves the reaction of deuterated 5-aminosalicylic acid with deuterated sulfapyridine under specific conditions to form the deuterated compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes multiple steps such as diazotization, coupling reactions, and purification to ensure the high purity of the final product. The use of advanced techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfasalazine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mesalazine: Another anti-inflammatory drug used in the treatment of inflammatory bowel diseases.
Olsalazine: A dimer of mesalazine, used similarly to sulfasalazine.
Balsalazide: A prodrug that releases mesalazine in the colon
Uniqueness
Sulfasalazine-d4 is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, providing valuable insights into its metabolism and distribution .
Propriétés
IUPAC Name |
2-hydroxy-5-[[4-[(3,4,5,6-tetradeuteriopyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)/i1D,2D,3D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEXYHBECQHGNR-ATCXJBGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858414 | |
| Record name | (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346606-50-5 | |
| Record name | (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B585275.png)





![[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B585287.png)


